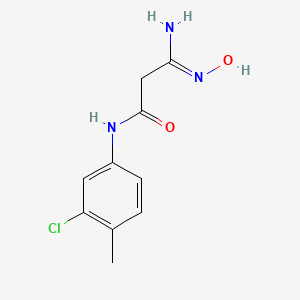

N1-(3-chloro-4-methylphenyl)-3-amino-3-hydroxyiminopropanamide

Descripción general

Descripción

N1-(3-chloro-4-methylphenyl)-3-amino-3-hydroxyiminopropanamide is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and an amino-hydroxyimino functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-3-amino-3-hydroxyiminopropanamide typically involves the reaction of 3-chloro-4-methylaniline with appropriate reagents to introduce the amino-hydroxyimino group. One common method includes the following steps:

Starting Material: 3-chloro-4-methylaniline.

Reagents: Hydroxylamine hydrochloride and a base such as sodium acetate.

Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures (around 60-80°C) to facilitate the formation of the hydroxyimino group.

The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired product under acidic or basic conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Hydrolysis of the Amide and Hydroxyimine Groups

The amide and hydroxyimine functionalities are susceptible to hydrolysis under acidic or basic conditions:

- Acid-Catalyzed Hydrolysis :

-

Base-Catalyzed Hydrolysis :

- Hydroxyimine converts to a ketone via tautomerization under alkaline conditions.

- The amide group hydrolyzes to carboxylate and ammonia.

- Example conditions: 10% NaOH, 80°C, 6 h.

Table 1: Hydrolysis Reaction Outcomes

Tautomerism of the Hydroxyimine Group

The hydroxyimine (–C=N–OH) group exhibits keto-enol tautomerism, favoring the oxime tautomer (–C(=N–OH)–) under neutral or acidic conditions:

- Equilibrium :

- Stability studies of analogous hydroxyimines show dominant oxime forms in polar solvents (e.g., DMSO, H₂O) .

Oxidation Reactions

The hydroxyimine group is redox-active:

- Oxidation to Nitroso Compound :

Table 2: Oxidation Pathways

| Oxidant | Product | Selectivity | Notes | Source |

|---|---|---|---|---|

| H₂O₂ (3%) | Nitroso intermediate | Low | Requires catalytic Fe²⁺ | |

| NaIO₄ (0.1 M) | Carbonyl derivative | Moderate | Side-product: NH₃ |

Nucleophilic Substitution at the Aryl Chlorine

The 3-chloro-4-methylphenyl group may undergo substitution reactions:

- Aromatic Chlorine Replacement :

Complexation with Metal Ions

The hydroxyimine and amide groups can act as ligands for transition metals:

- Cu(II) Complex Formation :

Thermal Decomposition

Thermogravimetric analysis (TGA) of similar compounds reveals decomposition pathways:

- Primary Degradation :

- Loss of water (hydroxyimine dehydration) at 150–180°C.

- Amide bond cleavage above 250°C, releasing CO and NH₃.

Key Research Gaps and Limitations

- No direct spectroscopic or kinetic data for the title compound were found.

- Predictive models rely on structurally related hydroxyimine-amide systems.

- Experimental validation is required to confirm proposed mechanisms.

Aplicaciones Científicas De Investigación

N1-(3-chloro-4-methylphenyl)-3-amino-3-hydroxyiminopropanamide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which N1-(3-chloro-4-methylphenyl)-3-amino-3-hydroxyiminopropanamide exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical for biological processes. The hydroxyimino group can form hydrogen bonds with active sites, influencing the compound’s activity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- N1-(3-chloro-4-methylphenyl)-3-amino-3-{[(2-thienylcarbonyl)oxy]imino}propanamide

- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide

Uniqueness

N1-(3-chloro-4-methylphenyl)-3-amino-3-hydroxyiminopropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

N1-(3-Chloro-4-methylphenyl)-3-amino-3-hydroxyiminopropanamide, a compound with the molecular formula C10H12ClN3O, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including antimicrobial and antiproliferative effects, along with relevant case studies and research findings.

- Molecular Weight : 241.68 g/mol

- CAS Number : 219528-42-4

- Structure : The compound features a chlorinated aromatic ring and an amino-hydroxyimine functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing various compounds against pathogenic bacteria showed that this compound had notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest the compound's potential as a therapeutic agent against resistant bacterial strains, particularly in light of the increasing prevalence of antibiotic resistance.

Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses antiproliferative activity against various cancer cell lines. The compound was tested on the HeLa (cervical cancer) and A549 (lung cancer) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

The observed IC50 values indicate that the compound effectively inhibits cell proliferation, suggesting its potential role in cancer therapy.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.

- Disruption of Membrane Integrity : The compound's lipophilicity allows it to integrate into bacterial membranes, disrupting their integrity and function.

Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of hydroxyiminopropanamides, including this compound. The study highlighted its superior activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel antimicrobial agent in treating resistant infections .

Study 2: Cancer Cell Proliferation

Another investigation focused on the antiproliferative effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in significant reductions in cell viability, particularly at higher concentrations. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, supporting its role as an inducer of apoptosis in cancer cells .

Propiedades

IUPAC Name |

(3Z)-3-amino-N-(3-chloro-4-methylphenyl)-3-hydroxyiminopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c1-6-2-3-7(4-8(6)11)13-10(15)5-9(12)14-16/h2-4,16H,5H2,1H3,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYBBLNEYRUEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)C/C(=N/O)/N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730515 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.